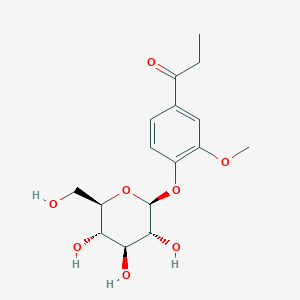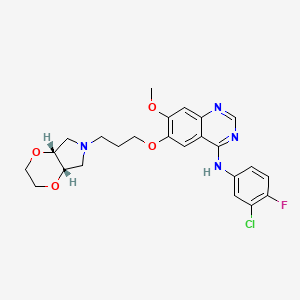
Larotinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Larotinib is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of advanced esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification . This compound has shown promising antitumor activity and manageable safety profiles in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Larotinib involves multiple steps, including the preparation of various intermediates. Key steps include the formation of Vilsmeier reagent from non-phosphorus reagents and N,N-dimethylformamide in an aprotic organic solvent . The process also involves the use of 1H NMR and 13C NMR spectroscopy to confirm the structure of intermediates .
Industrial Production Methods: Industrial production of this compound is carried out by Sunshine Lake Pharma Co. Ltd. The process involves large-scale synthesis and purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Larotinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
Larotinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cellular responses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Larotinib exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets include the Ras/Raf/mitogen-activated protein kinase pathway, the phosphatidylinositol-3-kinase/AKT pathway, and the Janus kinase/signal transducer and activator of transcription pathway .
Comparison with Similar Compounds
Gefitinib: Used for the treatment of non-small cell lung cancer with epidermal growth factor receptor mutations.
Uniqueness of Larotinib: this compound is unique in its specific application for esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification. It has shown better efficacy and acceptable safety profiles in clinical trials compared to other tyrosine kinase inhibitors .
Properties
Molecular Formula |
C24H26ClFN4O4 |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C24H26ClFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)/t22-,23+ |
InChI Key |
UFUKZMIXTOMMLU-ZRZAMGCNSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5 |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


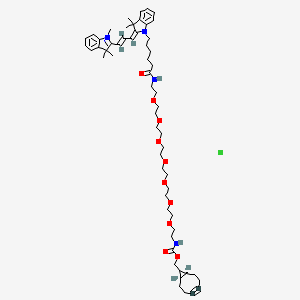
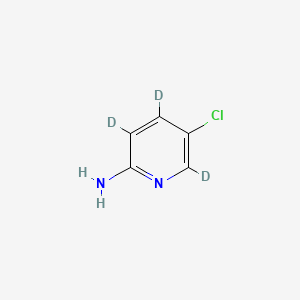
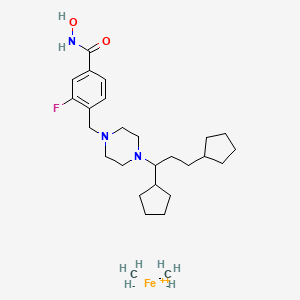
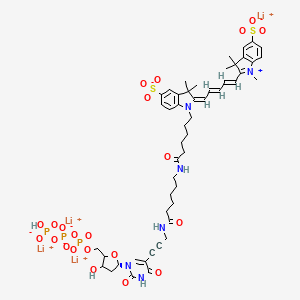

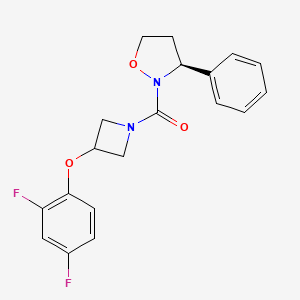

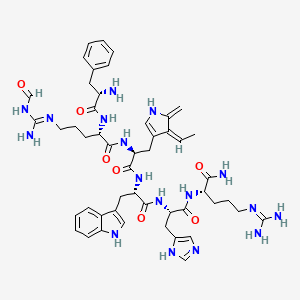
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
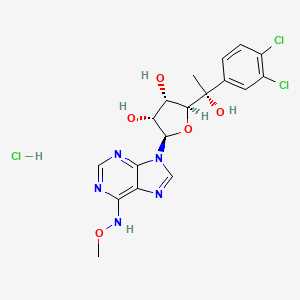
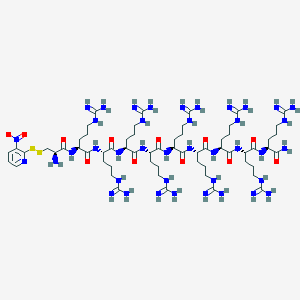
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
